Fluorination-Driven Lipophilicity Shift: XLogP3 Comparison vs. Non-Fluorinated 3-(Pyridin-3-yl)azetidin-3-ol
The 6-fluoro substituent on the pyridine ring increases computed lipophilicity relative to the non-fluorinated analog (3-(pyridin-3-yl)azetidin-3-ol, CAS 1335049-37-0). Using the same XLogP3 computational method, the target compound has an XLogP3 of −0.4 compared to −0.8 for the non-fluorinated comparator, representing a shift of +0.4 log units [1][2]. The TPSA remains identical at 45.2 Ų, indicating that the lipophilicity gain is achieved without increasing polar surface area—a favorable trade-off for blood-brain barrier penetration and membrane permeability optimization [1][2].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = −0.4 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 3-(Pyridin-3-yl)azetidin-3-ol (CAS 1335049-37-0): XLogP3 = −0.8 (PubChem, computed by XLogP3 3.0) |
| Quantified Difference | ΔXLogP3 = +0.4 log units (target compound is ~2.5× more lipophilic by partition coefficient ratio) |
| Conditions | XLogP3 algorithm version 3.0, as reported by PubChem; both values derived from the same computational methodology |
Why This Matters
A ΔXLogP3 of +0.4 without a concomitant increase in TPSA favors passive membrane permeability while preserving aqueous solubility within drug-like space, a key selection criterion when prioritizing building blocks for CNS- or intracellular-targeted compound libraries.
- [1] PubChem Compound Summary CID 165698323: 3-(6-Fluoropyridin-3-yl)azetidin-3-ol. Computed Properties: XLogP3-AA = -0.4; TPSA = 45.2 Ų; HBA = 4; HBD = 2. National Center for Biotechnology Information. View Source
- [2] Kuujia Compound Data for CAS 1335049-37-0: 3-(Pyridin-3-yl)azetidin-3-ol. Computed Properties: XLogP3: -0.8; TPSA: 45.2 Ų; HBA: 3; HBD: 2. View Source
